
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid is a complex organic compound that features multiple tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound also contains a boronic acid moiety, which is known for its versatility in forming stable covalent bonds with diols, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves multiple steps. One common approach is to start with an indole derivative, which undergoes sequential Boc protection of the amine groups. The boronic acid functionality is then introduced through a palladium-catalyzed borylation reaction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate, with temperatures maintained around room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while deprotection of the Boc groups can expose the underlying amine functionalities for further reactions .
Scientific Research Applications
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s ability to form stable covalent bonds with diols makes it useful in the study of carbohydrate-binding proteins and other biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of (4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid involves its ability to form stable covalent bonds with diols and other nucleophiles. This property is leveraged in various applications, including the inhibition of enzymes that contain serine or threonine residues in their active sites. The Boc groups serve as protective groups that can be selectively removed to expose reactive amine functionalities, allowing for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
(4-(Bis(tert-butoxycarbonyl)amino)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid methyl ester: Similar structure but with a methyl ester group instead of a boronic acid group.
This compound ethyl ester: Similar structure but with an ethyl ester group instead of a boronic acid group.
Uniqueness
The uniqueness of this compound lies in its combination of multiple Boc protecting groups and a boronic acid moiety.
Properties
Molecular Formula |
C23H33BN2O8 |
|---|---|
Molecular Weight |
476.3 g/mol |
IUPAC Name |
[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C23H33BN2O8/c1-21(2,3)32-18(27)25-15-11-10-12-16(14(15)13-17(25)24(30)31)26(19(28)33-22(4,5)6)20(29)34-23(7,8)9/h10-13,30-31H,1-9H3 |
InChI Key |
ZLYHCNPCGSFLGW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


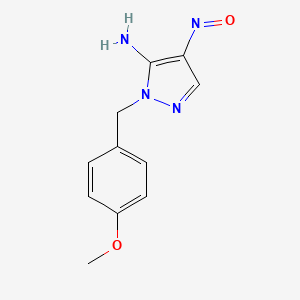

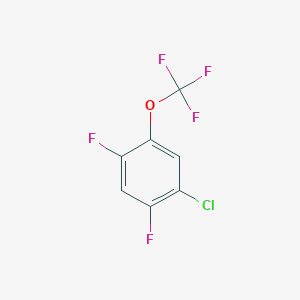
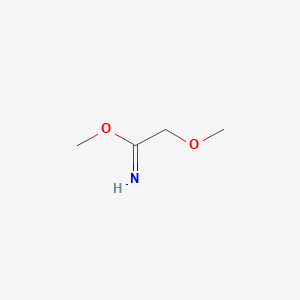
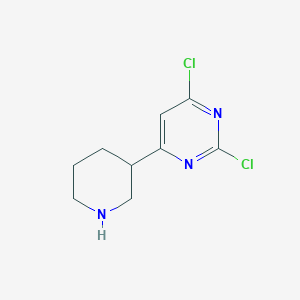
![(1R,5R)-tert-Butyl 10-hydroxy-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12956476.png)
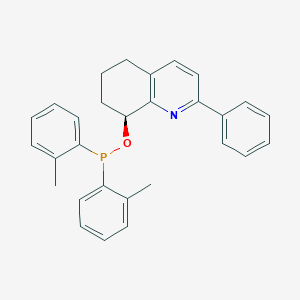
![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)
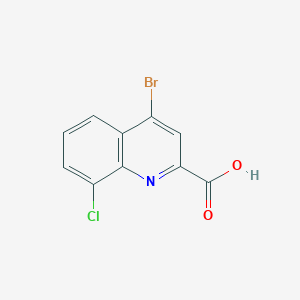
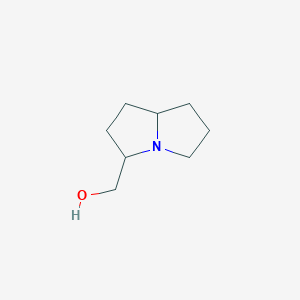
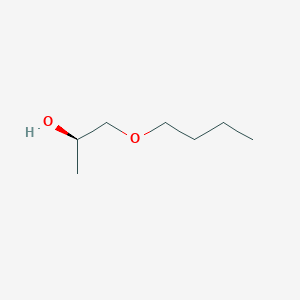

![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)
